N1-(3-pyridinyl)ethanediamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N'-pyridin-3-yloxamide |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)7(12)10-5-2-1-3-9-4-5/h1-4H,(H2,8,11)(H,10,12) |
InChI Key |
JUYJVFUDQRKZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)N |
Origin of Product |
United States |
Molecular Structure and Conformational Analysis of N1 3 Pyridinyl Ethanediamide
Crystallographic Investigations and Solid-State Characterization
The solid-state structure of N,N'-bis(pyridin-3-ylmethyl)ethanediamide has been thoroughly investigated, providing a foundational understanding of its molecular geometry and intermolecular interactions.
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. Studies on derivatives such as N,N'-bis(pyridin-3-ylmethyl)ethanediamide monohydrate have provided precise atomic coordinates. iucr.orgnih.gov In one such study, the molecule's asymmetric unit was found to contain the ethanediamide derivative and a water molecule. iucr.orgnih.gov The core of the molecule consists of a central C₂N₂O₂ residue which is nearly planar. iucr.orgnih.gov This central plane is flanked by two 3-pyridyl rings connected by methylene (-CH₂-) linkers. iucr.orgnih.gov
The versatility of this compound is further highlighted by its presence in numerous co-crystals, where it interacts with other molecules, such as p-nitrobenzoic acid. nih.govresearchgate.net In these co-crystals, the ethanediamide molecule often occupies a position about a crystallographic center of inversion. nih.govresearchgate.net These studies are crucial for understanding the molecule's capacity for forming supramolecular assemblies through various intermolecular forces.
Detailed analysis of the crystallographic data allows for the precise determination of geometric parameters. The central C-C bond of the ethanediamide core is a noteworthy feature, often exhibiting a relatively long bond length, with values reported to range from 1.515 Å to 1.550 Å in various structures. researchgate.net
In the monohydrate structure of N,N'-bis(pyridin-3-ylmethyl)ethanediamide, the pyridyl rings are oriented to the same side of the central plane, a conformation described as syn-periplanar. iucr.orgnih.gov The dihedral angles, which describe the twist between the pyridyl rings and the central C₂N₂O₂ plane, have been measured at 59.71 (6)° and 68.42 (6)°. iucr.orgnih.gov The angle between the two pyridyl rings themselves is nearly orthogonal, at 87.86 (5)°. iucr.orgnih.gov This U-shaped conformation is stabilized by intramolecular hydrogen bonds. iucr.orgnih.gov
Conversely, in some co-crystals, the molecule adopts a centrosymmetric conformation where the pyridyl rings lie on opposite sides of the central plane, resulting in a Z-shape or anti-periplanar conformation. nih.gov In one such structure, the dihedral angle between the central plane and the pyridyl rings is 77.22 (6)°. nih.gov
| Parameter | Value | Conformation | Reference |
|---|---|---|---|
| Dihedral Angle (Py-Ring 1 vs. Central Plane) | 59.71 (6)° | syn-periplanar (U-shape) | iucr.orgnih.gov |
| Dihedral Angle (Py-Ring 2 vs. Central Plane) | 68.42 (6)° | syn-periplanar (U-shape) | iucr.orgnih.gov |
| Dihedral Angle (Py-Ring 1 vs. Py-Ring 2) | 87.86 (5)° | syn-periplanar (U-shape) | iucr.orgnih.gov |
| Dihedral Angle (Py-Ring vs. Central Plane) | 77.22 (6)° | anti-periplanar (Z-shape) | nih.gov |
| Central C-C Bond Length Range | 1.515 Å - 1.550 Å | Various | researchgate.net |
N,N'-bis(pyridin-3-ylmethyl)ethanediamide is known to exhibit polymorphism, meaning it can crystallize in different solid-state forms with distinct molecular arrangements. preprints.org This phenomenon arises from the molecule's conformational flexibility, particularly the ability of the pyridyl rings to adopt either the syn-periplanar (U-shape) or anti-periplanar (S-shape) conformation relative to the central ethanediamide plane. iucr.orgiucr.org
The crystal packing is heavily influenced by hydrogen bonding. A recurring and robust motif is the formation of supramolecular tapes through amide-N—H⋯O(carbonyl) hydrogen bonds, which create ten-membered synthons. iucr.orgnih.goviucr.org In the hydrated crystal form, the water molecules play a critical role in linking these tapes. They form helical chains via water-O—H⋯O(water) hydrogen bonds and connect to the organic molecules through water-O—H⋯N(pyridyl) hydrogen bonds. iucr.orgnih.goviucr.org This intricate network of interactions, supplemented by weaker C—H⋯O and C—H⋯π contacts, builds the three-dimensional crystal lattice. iucr.org
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are vital for confirming the molecular structure and probing the compound's behavior, particularly in the solution state.
While detailed experimental NMR spectra for N1-(3-pyridinyl)ethanediamide itself are not extensively documented in the surveyed literature, the expected signals can be predicted based on its molecular structure.
¹H NMR: The proton spectrum would be expected to show distinct signals for the different types of protons. The amide protons (N-H) would likely appear as a broad singlet in the downfield region (typically δ 8-10 ppm). The methylene protons (-CH₂-) adjacent to the amide and the pyridine (B92270) ring would likely appear as a doublet around δ 4.5 ppm, coupling to the N-H proton. The protons on the 3-substituted pyridine ring would show a complex multiplet pattern in the aromatic region (δ 7-9 ppm). Analysis of the solution-state conformation of related pyridyl compounds has been successfully performed using proton NMR. nih.gov
¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbons (C=O) of the amide groups in the δ 160-170 ppm range. The methylene carbon (-CH₂) would appear further upfield, while the carbons of the pyridine ring would be found in the aromatic region (δ 120-150 ppm).
Infrared spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of N,N'-bis(pyridin-3-ylmethyl)ethanediamide monohydrate shows several characteristic absorption bands that confirm its structure. iucr.org A strong, broad absorption around 3578 cm⁻¹ is indicative of the O-H stretching vibration from the water of hydration. iucr.org The N-H stretching of the secondary amide groups is observed at 3321 cm⁻¹. iucr.org
The carbonyl (C=O) stretching vibrations, characteristic of the amide I band, appear as a strong absorption in the region of 1687–1649 cm⁻¹. iucr.org Aromatic C=C stretching vibrations from the pyridine rings are found between 1524–1482 cm⁻¹, while C-N stretching is observed at 1426 cm⁻¹. iucr.org
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3578 | O-H stretch (water) |
| 3321 | N-H stretch (amide) |
| 3141–2804 | C-H stretch |
| 1687–1649 | C=O stretch (Amide I) |
| 1524–1482 | C=C stretch (aromatic) |
| 1426 | C-N stretch |
| 710 | C=C bend (aromatic) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Upon electron impact ionization (EI), the this compound molecule would form a molecular ion (M• ⁺). The subsequent fragmentation of this molecular ion is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The primary fragmentation pathways for aromatic amides typically involve cleavage of the bonds adjacent to the carbonyl groups and within the diamide linkage. nih.govrsc.org
Expected Fragmentation Pathways:
A plausible fragmentation pattern for this compound would involve the following key steps:
Alpha-Cleavage: Cleavage of the C-C bond between the two carbonyl groups of the ethanediamide moiety is a likely fragmentation pathway. This would lead to the formation of a pyridinyl-substituted acylium ion and a corresponding radical.
Amide Bond Cleavage: Scission of the amide bonds (C-N bonds) is also a common fragmentation route for amides. nih.govrsc.org This could result in the formation of a 3-aminopyridine (B143674) radical cation or a pyridinyl isocyanate fragment, depending on the rearrangement.
Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN.
A summary of potential major fragments and their corresponding mass-to-charge ratios (m/z) is presented in the interactive table below. It is important to note that this table is a theoretical prediction based on general fragmentation rules for similar compounds.
| Fragment Ion | Proposed Structure | m/z (Theoretical) | Fragmentation Pathway |
| Molecular Ion | [C₇H₇N₃O₂]• ⁺ | 165 | Ionization of the parent molecule |
| [M - NH₂CO]⁺ | Pyridinyl isocyanate ion | 120 | Cleavage of the amide bond with rearrangement |
| [M - CO]• ⁺ | 137 | Loss of a carbonyl group | |
| [C₅H₄N]⁺ | Pyridyl cation | 78 | Cleavage of the amide and carbonyl groups |
| [C₄H₄]• ⁺ | 52 | Fragmentation of the pyridine ring (loss of HCN) |
This table is generated based on general principles of mass spectrometry and fragmentation of aromatic amides. Actual experimental values may vary.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying transition metal complexes, providing detailed information about the electronic structure, coordination environment, and bonding characteristics of the metal center. mdpi.commdpi.comacs.orginoe.roacs.orgrsc.orgcardiff.ac.ukrsc.org
While specific EPR studies on metal complexes of this compound are not extensively documented, the compound's structure, featuring both pyridine nitrogen and amide oxygen donor atoms, suggests its potential to form stable complexes with various transition metals, such as copper(II). The EPR spectrum of such a complex would offer significant insights into its geometric and electronic properties.
Analysis of a Hypothetical Cu(II) Complex:
For a hypothetical square planar or octahedral Cu(II) complex with this compound acting as a ligand, the EPR spectrum would be characterized by specific g-values and hyperfine coupling constants (A). The g-tensor components (gₓ, gᵧ, g₂) provide information about the symmetry of the ligand field around the Cu(II) ion. The copper hyperfine coupling arises from the interaction of the unpaired electron with the nuclear spin of the copper nucleus (I = 3/2), leading to a characteristic four-line pattern in the spectrum.
The coordination of this compound to a Cu(II) center would likely occur through the pyridine nitrogen and one of the amide oxygen atoms, forming a chelate ring. The nature of these donor atoms influences the electronic environment of the copper ion and, consequently, the EPR parameters.
Below is an interactive data table presenting typical EPR g-values for various Cu(II) complexes with N-donor pyridine-containing ligands, which can serve as a reference for what might be expected for a complex of this compound.
| Complex | g∥ | g⊥ | Coordination Environment | Reference |
| [Cu(pyridine)₄]²⁺ | 2.258 | 2.055 | Tetragonal | inoe.ro |
| [Cu(2,2'-bipyridine)₂Cl]⁺ | 2.230 | 2.058 | Distorted Square Pyramidal | acs.org |
| [Cu(isonicotinamide)₂Br₂] | 2.281 | 2.065 | Elongated Octahedral | mdpi.com |
| [Cu(picolinamide)₂(H₂O)₂]²⁺ | 2.302 | 2.068 | Elongated Octahedral | mdpi.com |
This table presents representative data for analogous Cu(II) complexes with pyridine-containing ligands to illustrate the expected range of g-values. The actual values for a complex with this compound would depend on the specific coordination geometry and the other ligands present.
The magnitude of the g-values can help in determining the ground electronic state of the Cu(II) ion. For most elongated octahedral or square planar Cu(II) complexes, g∥ > g⊥ > 2.0023, which is indicative of a dₓ²₋ᵧ² ground state. rsc.org Further analysis of the hyperfine and superhyperfine couplings could provide information on the covalency of the metal-ligand bonds and the delocalization of the unpaired electron onto the ligand atoms.
Intermolecular Interactions and Supramolecular Assembly of Pyridinyl Ethanediamides
Hydrogen Bonding Networks in Crystalline Architectures
Hydrogen bonds are the predominant interactions in the crystal structures of pyridinyl ethanediamides. The presence of both hydrogen bond donors (amide N–H) and acceptors (carbonyl oxygen and pyridyl nitrogen) facilitates the formation of robust and predictable hydrogen-bonding networks.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Synthon |
| N–H | H | O=C | ~0.88 | ~2.36 | ~2.72 | ~104-105 | Intramolecular S(5) |
| N–H | H | O=C | - | - | - | - | Intermolecular {⋯HNC2O}2 |
Note: The geometric parameters are representative values from related structures and may vary.
The nitrogen atom of the pyridyl ring is a competent hydrogen bond acceptor and plays a crucial role in the formation of co-crystals and hydrated structures. In the presence of suitable hydrogen bond donors, such as carboxylic acids or water, strong O–H⋯N(pyridyl) hydrogen bonds are formed. For example, in a co-crystal of N,N′-bis[(pyridin-4-yl)methyl]ethanediamide with 3-chlorobenzoic acid, the primary interaction is the carboxylic acid-O–H⋯N(pyridyl) hydrogen bond, which leads to the formation of a three-molecule aggregate. nih.gov Similarly, in the hydrated crystal of bis(pyridin-3-ylmethyl)ethanediamide, water molecules bridge adjacent chains through water-O–H⋯N(pyridyl) hydrogen bonds. nih.gov These interactions are critical in linking primary structural motifs into more complex two- or three-dimensional networks.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A (Å) | D-H···A (°) |
| O–H (acid) | H | N(pyridyl) | ~2.57 - 2.64 | ~169 - 177 |
| O–H (water) | H | N(pyridyl) | - | - |
Note: The geometric parameters are representative values from related structures and may vary.
Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts
The analysis generates dnorm maps, where red spots indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For example, in a co-crystal of a pyridinyl ethanediamide, the contributions to the Hirshfeld surface were dominated by H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H contacts, with smaller but significant contributions from contacts involving halogen atoms where present. nih.gov This quantitative analysis confirms the importance of the hydrogen bonding and other weaker interactions in the supramolecular assembly.
| Contact Type | Contribution (%) in a representative co-crystal |
| H⋯H | 28.5 |
| H⋯O/O⋯H | 23.2 |
| H⋯C/C⋯H | 23.3 |
| H⋯Cl/Cl⋯H | 10.0 |
| C⋯Cl/Cl⋯Cl | 6.2 |
Note: The data is from a related co-crystal of N,N′-bis[(pyridin-4-yl)methyl]ethanediamide and 3-chlorobenzoic acid and serves as an illustrative example. nih.gov
Co-crystallization and Supramolecular Synthon Design
The presence of both hydrogen bond donor (amide) and acceptor (pyridyl) sites makes N1-(3-pyridinyl)ethanediamide and related compounds excellent candidates for co-crystallization. nih.govnih.gov Co-crystallization is a technique used to form multi-component crystalline solids through non-covalent interactions. rsc.org By selecting appropriate co-formers, typically molecules with complementary hydrogen bonding functionalities like carboxylic acids, it is possible to design and construct supramolecular architectures based on predictable recognition patterns, known as supramolecular synthons. nih.gov
The acid-pyridine synthon, formed via a strong O–H⋯N(pyridyl) hydrogen bond, is a particularly robust and widely utilized synthon in crystal engineering. nih.gov The combination of this synthon with the amide-amide hydrogen bonding patterns allows for the creation of complex and extended networks with potentially new or modified physicochemical properties. The study of these co-crystals provides insight into the hierarchy of intermolecular interactions and advances the rational design of functional molecular materials. nih.govnih.gov
Coordination Chemistry and Ligand Design Principles of Pyridinyl Ethanediamides
Chelation Capabilities and Metal Complexation Properties
The chelation of metal ions by pyridinyl ethanediamides is a key feature of their coordination chemistry, driven by the favorable formation of stable chelate rings. The specific arrangement of donor atoms in N1-(3-pyridinyl)ethanediamide allows for effective binding to a variety of transition metals.
Multidentate Binding Modes of the Pyridine (B92270) and Ethanediamide Moieties
This compound is an asymmetrical ligand that possesses multiple potential donor sites: the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the ethanediamide moiety. This arrangement allows for several coordination modes, with the most common being bidentate chelation.
Alternatively, the ethanediamide moiety can exhibit a bridging coordination mode, linking two metal centers. In such cases, each amide group can coordinate to a different metal ion. This is more commonly observed in symmetrical bis-pyridinyl ethanediamides but is theoretically possible for this compound in the formation of polynuclear complexes.
Less commonly, the amide nitrogen atom can also participate in coordination, particularly after deprotonation. This would lead to a different chelate ring size and potentially different geometric and electronic properties of the metal complex. The specific binding mode adopted is influenced by several factors, including the nature of the metal ion, the solvent system, the presence of counter-ions, and the stoichiometry of the reaction.
Formation and Structural Characterization of Transition Metal Complexes
Pyridinyl ethanediamide ligands have been shown to form stable complexes with a range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
While specific crystallographic data for this compound complexes are not widely available in the public domain, data from closely related structures, such as those of N,N'-bis(pyridyl)oxalamides, provide valuable insights. For instance, in copper(II) complexes of similar ligands, square planar or distorted octahedral geometries are common, with the ligand acting as a bidentate or bridging unit.
Table 1: Typical Coordination Bond Lengths in Metal Complexes with Pyridinyl-Amide Type Ligands
| Bond Type | Typical Bond Length (Å) |
|---|---|
| M-N(pyridine) | 2.0 - 2.2 |
| M-O(amide) | 1.9 - 2.1 |
Influence of Chelate Ring Size and Stability on Coordination Geometry
The stability of metal complexes is significantly influenced by the chelate effect, where the formation of a ring structure with a polydentate ligand is entropically more favorable than the coordination of multiple monodentate ligands. researchgate.netnih.gov The size of the chelate ring is a critical factor in determining the stability and the resulting coordination geometry of the complex.
For this compound, the most common N,O-bidentate chelation results in the formation of a five-membered chelate ring. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. The rigidity of the pyridine and amide groups in this compound contributes to a relatively planar chelate ring, which can favor square planar or octahedral geometries around the metal center, depending on the coordination of other ligands.
The stability of the chelate ring can also be influenced by the electronic properties of the ligand and the metal ion. The π-system of the pyridine ring can participate in π-backbonding with suitable metal ions, further stabilizing the complex. The acidity of the amide protons can also play a role; deprotonation can lead to a more strongly coordinating anionic ligand and potentially different coordination modes.
Ligand Design Strategies for Specific Metal-Ligand Architectures
The modular nature of pyridinyl ethanediamides makes them excellent building blocks for the design of ligands with specific coordination properties, leading to the formation of predictable and functional metal-ligand architectures.
Principles of Mononucleating and Binucleating Ligand Design
Mononucleating ligands are designed to coordinate to a single metal center. This compound, in its simple bidentate chelation mode, acts as a mononucleating ligand. By modifying the substituents on the pyridine ring or the terminal amide group, the steric and electronic properties of the ligand can be tuned to control the coordination environment of the single metal ion. For example, the introduction of bulky groups can create a specific coordination pocket, influencing the catalytic activity or spin state of the metal center.
Binucleating ligands , on the other hand, are designed to bind two metal ions in close proximity. This can be achieved by linking two chelating units with a bridging spacer. While this compound itself is a mononucleating ligand, it can be incorporated into larger structures to create binucleating systems. For instance, two this compound units could be linked together through a flexible or rigid spacer attached to the terminal amide nitrogen. The nature of the spacer would control the distance and orientation of the two metal centers, which is crucial for bimetallic catalysis and the study of metal-metal interactions. The ethanediamide bridge itself can also facilitate the formation of binuclear complexes where two metal ions are bridged by the two amide groups.
Chiral Ligand Design for Stereoselective Applications
The development of chiral ligands is of paramount importance for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The this compound scaffold can be readily modified to incorporate chirality, making it a promising candidate for stereoselective applications.
Chirality can be introduced in several ways:
Attachment of a chiral auxiliary: A chiral group can be attached to the terminal amide nitrogen. This chiral center can then influence the coordination of the ligand to the metal and create a chiral environment around the metal's active site.
Incorporation of a chiral backbone: The pyridine ring can be part of a larger, chiral molecular framework.
Atropisomerism: If bulky substituents are introduced at appropriate positions, rotation around single bonds can be restricted, leading to stable atropisomers which are chiral.
Once a chiral pyridinyl ethanediamide ligand is synthesized, it can be complexed with a suitable metal precursor to generate a chiral catalyst. These catalysts can then be applied in a variety of stereoselective transformations, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The design of the ligand, including the position and nature of the chiral element, is crucial for achieving high enantioselectivity in these reactions. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Copper(II) |
| Nickel(II) |
| Cobalt(II) |
Electronic Properties and Redox Behavior of Pyridinyl Ethanediamide Metal Complexes
Currently, there are no specific studies available in the searched scientific literature that detail the electronic absorption spectra, charge transfer bands, or redox potentials of metal complexes formed with this compound. Research into analogous compounds containing pyridine and amide or oxalamide moieties suggests that such complexes would likely exhibit interesting electronic and electrochemical properties. For instance, studies on related pyridyl-amide systems have shown that the pyridine ring can participate in π-stacking interactions and that the amide group can act as a versatile coordination site, influencing the electronic structure and stability of the resulting metal complexes.
However, without direct experimental or computational studies on this compound, any discussion of its specific electronic properties, such as d-d transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) bands, would be purely speculative. Similarly, the redox behavior, including the potentials and reversibility of any metal- or ligand-centered redox processes, remains uncharacterized.
The absence of this fundamental data highlights a clear gap in the current body of chemical research and presents an opportunity for future studies. Investigations into the synthesis and characterization of this compound and its metal complexes would be a valuable contribution to the field of coordination chemistry. Such research would be necessary to provide the specific data points for the following conceptual tables.
Table 1: Electronic Absorption Data for this compound Metal Complexes (Hypothetical)
| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Data Not Available | - | - | - |
Table 2: Redox Potential Data for this compound Metal Complexes (Hypothetical)
| Complex | Solvent | E½ (V vs. ref) | ΔEp (mV) | Assignment |
|---|---|---|---|---|
| Data Not Available | - | - | - | - |
Further research is required to determine the empirical data for the tables above.
Reaction Mechanisms and Kinetics of N1 3 Pyridinyl Ethanediamide Derivatives
Mechanistic Elucidation of Key Chemical Transformations
The diverse reactivity of N1-(3-pyridinyl)ethanediamide derivatives stems from the electronic properties of the pyridine (B92270) ring and the nucleophilic and electrophilic nature of the amine and amide centers.
Nucleophilic Substitution Reactions Involving Amine Centers
The amine centers in this compound can act as nucleophiles, participating in substitution reactions. The lone pair of electrons on the nitrogen atom of the secondary amine can attack electrophilic centers. The reactivity of these amine centers can be influenced by the electronic nature of the pyridine ring and the adjacent amide group.
One common reaction is N-alkylation, where the amine nitrogen attacks an alkyl halide. The reaction proceeds via a standard SN2 mechanism, particularly with primary and secondary alkyl halides. The rate of this reaction is dependent on the steric hindrance around the nitrogen atom and the electrophilicity of the alkylating agent.
Another important class of reactions is acylation, where the amine reacts with acylating agents such as acyl chlorides or anhydrides to form tertiary amides. This reaction is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. The stability of this intermediate and the leaving group ability of the departing moiety are key factors in the reaction mechanism.
While specific kinetic data for this compound is not extensively documented, the general principles of nucleophilic substitution at amine centers apply. The nucleophilicity of the amine can be modulated by substituents on the pyridine ring. Electron-donating groups enhance the electron density on the nitrogen, increasing its nucleophilicity, while electron-withdrawing groups have the opposite effect.
Regioselective Reactions of Pyridinyl Ethanediamides
The pyridine ring in this compound is susceptible to electrophilic and nucleophilic attack, with the position of substitution being highly dependent on the reaction conditions and the nature of the attacking species.
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the amino group at the 3-position is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is directed to the 2-, 4-, and 6-positions. Resonance structures indicate that the electron density is highest at these positions, making them more susceptible to electrophilic attack. The intermediate formed by attack at these positions is more stable as the positive charge can be delocalized over the ring and the amino group.
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, which are electron-deficient. The presence of a good leaving group at one of these positions facilitates the reaction. The reaction proceeds via a Meisenheimer-like intermediate. The regioselectivity of nucleophilic attack can be influenced by substituents on the ring. For instance, in 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution is influenced by the steric and electronic properties of the 3-substituent. Bulky substituents at the 3-position can direct nucleophilic attack to the less hindered 6-position.
The regioselectivity can also be tuned by modifying the reaction conditions, such as the solvent and base used. researchgate.net For example, the direct C-H functionalization of pyridines can be directed to the C4-position under specific base-mediated conditions. researchgate.net
Interactive Data Table: Factors Influencing Regioselectivity in Pyridine Functionalization
| Factor | Influence on Regioselectivity | Example |
| Substituent Effects | Electron-donating groups on the pyridine ring activate for electrophilic substitution, directing to ortho and para positions. Electron-withdrawing groups activate for nucleophilic substitution. | The amino group in this compound directs electrophiles to the 2-, 4-, and 6-positions. |
| Solvent | The polarity and hydrogen-bonding ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. researchgate.net | In the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity can be switched from the 2- to the 6-position by changing the solvent from DCM to DMSO. researchgate.net |
| Base | The choice of base can influence the position of deprotonation or the activation of the pyridine ring. researchgate.net | In the sulfonylation of pyridine, different bases can lead to different ratios of C4- and C2-regioisomers. researchgate.net |
| Catalyst | Transition metal catalysts can direct C-H functionalization to specific positions through coordination. | Rh(III)-catalyzed C-H activation of aminopyridines can lead to annulative coupling with alkynes. |
Oxidation and Reduction Pathways of the Pyridine and Amide Functions
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. Pyridine N-oxides are versatile intermediates that can undergo further functionalization. The amide group can also be subject to oxidation, although this typically requires stronger oxidizing conditions. Electrochemical oxidation of N-substituted amides has been studied, with the oxidation potential being dependent on the substitution pattern of the nitrogen atom. researchgate.net For instance, ruthenium porphyrin complexes can catalyze the oxidation of N-acyl cyclic amines, leading to oxidative C-N bond cleavage. nih.gov This reaction proceeds via an α-hydrogen atom abstraction as the rate-determining step. nih.gov
Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure. The conditions for this reduction can be controlled to achieve partial or complete saturation of the ring. The amide group is generally resistant to reduction under these conditions but can be reduced using strong reducing agents like lithium aluminum hydride. A mild procedure for the reduction of pyridine N-oxides to piperidines using ammonium formate has also been reported. researchgate.net
Kinetic Investigations of Reaction Pathways
The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations, including the determination of rate laws and the influence of various parameters on reaction rates.
Rate Law Determination and Activation Energy Analysis
The rate law for a reaction involving this compound derivatives can be determined by systematically varying the concentrations of the reactants and monitoring the reaction rate. For many reactions, such as the hydrolysis of related amide-containing compounds, the reaction follows pseudo-first-order kinetics when one reactant is in large excess. nih.gov
The effect of temperature on the reaction rate can be studied to determine the activation energy (Ea) using the Arrhenius equation:
k = A * e^(-Ea/RT)
where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.
Interactive Data Table: Hypothetical Kinetic Data for Hydrolysis of an this compound Derivative
This table presents hypothetical data to illustrate the determination of kinetic parameters.
| Temperature (K) | Rate Constant (k) (s⁻¹) | 1/T (K⁻¹) | ln(k) |
| 298 | 1.5 x 10⁻⁵ | 0.003356 | -11.10 |
| 308 | 4.5 x 10⁻⁵ | 0.003247 | -9.99 |
| 318 | 1.2 x 10⁻⁴ | 0.003145 | -9.03 |
| 328 | 3.0 x 10⁻⁴ | 0.003049 | -8.11 |
From an Arrhenius plot of this data, the activation energy could be calculated.
Computational Studies and Theoretical Chemistry of N1 3 Pyridinyl Ethanediamide
Intermolecular Interaction Energy Calculations
Electrostatic, Dispersion, and Inductive Contributions to Interaction Energies
The non-covalent interactions that govern how N1-(3-pyridinyl)ethanediamide interacts with its environment are multifaceted. These interactions can be computationally decomposed into several key components: electrostatic, dispersion, and induction forces.
Electrostatic Interactions: These arise from the permanent charge distribution of the molecule. The this compound molecule has a complex electrostatic profile due to its combination of electron-rich (carbonyl oxygens, pyridine (B92270) nitrogen) and electron-poor (amide hydrogens) regions. The nitrogen atom in the pyridine ring and the carbonyl oxygen atoms act as hydrogen bond acceptors, while the amide N-H groups are potent hydrogen bond donors. Molecular Electrostatic Potential (MEP) maps are frequently used to visualize these properties, where regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack or hydrogen bonding, and positive regions (blue) indicate electron-poor areas. rsc.orgnih.gov For substituted pyridines, the position and nature of substituents significantly influence the MEP, thereby affecting the molecule's interaction profile. nih.gov
Dispersion Forces: Also known as London dispersion forces, these are quantum mechanical in origin, arising from instantaneous fluctuations in electron density that create temporary dipoles. For aromatic systems like the pyridine ring in this compound, these forces are crucial for π-stacking interactions, where the pyridine ring can interact favorably with other aromatic systems. acs.org
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a ligand like this compound might bind to a biological target, such as a protein.
In Silico Simulations of Molecular Recognition Events
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov For this compound, docking simulations would involve placing the molecule into the active site of a target protein and evaluating potential binding poses based on a scoring function. This function estimates the binding affinity by considering factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.
In silico studies on various pyridine derivatives have demonstrated their ability to engage in specific molecular recognition events with protein targets. nih.govauctoresonline.orgtandfonline.commalariaworld.orgresearchgate.net Key interactions typically observed for pyridine-containing ligands include:
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide N-H groups of the ethanediamide moiety can act as hydrogen bond donors.
π-Stacking and Cation-π Interactions: The aromatic pyridine ring can participate in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. If the pyridine nitrogen becomes protonated, it can form strong cation-π interactions. nih.gov
A hypothetical docking simulation of this compound into a kinase active site, for instance, might show the pyridine ring forming a hydrogen bond with a backbone amide in the hinge region of the protein, a common binding motif for kinase inhibitors. The ethanediamide portion could then form additional hydrogen bonds with residues deeper in the binding pocket.
Table 1: Example of Potential Interactions for this compound in a Hypothetical Protein Active Site
| Ligand Moiety | Interacting Protein Residue | Interaction Type |
| Pyridine Nitrogen | Valine (Backbone NH) | Hydrogen Bond |
| Amide NH (pyridinyl side) | Glutamic Acid (Side Chain C=O) | Hydrogen Bond |
| Amide C=O (pyridinyl side) | Lysine (Side Chain NH3+) | Hydrogen Bond |
| Pyridine Ring | Phenylalanine (Side Chain) | π-π Stacking |
| Amide NH (terminal) | Aspartic Acid (Side Chain C=O) | Hydrogen Bond |
Theoretical Frameworks for Protein-Ligand Binding Energetics
Beyond the initial scoring from docking, more rigorous methods are used to calculate the binding free energy (ΔG_bind) of a ligand to its receptor. These methods provide a more accurate estimation of binding affinity.
One popular class of methods is the end-point free energy calculation, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) . nih.govtandfonline.comresearchgate.nettandfonline.comnih.gov These approaches calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. tandfonline.comnih.gov The calculation involves taking snapshots from a molecular dynamics simulation of the protein-ligand complex and computing the free energy for the complex, the free protein, and the free ligand. nih.govnih.gov The binding free energy is then the difference between the bound and unbound states. While computationally less expensive than more rigorous methods, their accuracy can be system-dependent. nih.govtandfonline.com
More accurate, but computationally intensive, methods are the alchemical free energy calculations , such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) . pnas.orgresearchgate.net These methods calculate the free energy difference between two states (e.g., a ligand in water and a ligand in the protein's binding site) by computationally "transforming" or "mutating" the molecule from one state to another along a non-physical pathway. researchgate.net These calculations explicitly account for changes in enthalpy and entropy and are considered the gold standard for binding free energy prediction. nih.govuiuc.edu
Table 2: Comparison of Binding Free Energy Calculation Methods
| Method | Computational Cost | Accuracy | Key Features |
| Docking Scoring Functions | Low | Low to Medium | Fast; good for virtual screening. |
| MM/PBSA & MM/GBSA | Medium | Medium | Post-processes MD simulations; provides energy decomposition. nih.govtandfonline.com |
| FEP & TI | High | High | Rigorous statistical mechanics approach; considered the most accurate. researchgate.net |
Conformational Sampling and Dynamics Simulations of Pyridinyl Ethanediamides
This compound is a flexible molecule with several rotatable bonds. The most significant conformational flexibility arises from rotation around the C-N amide bonds and the C-C bond of the ethanediamide linker. The amide bonds can exist in either cis or trans conformations, with the trans form generally being more stable. However, the energy barrier to rotation can be overcome, and the local environment can influence the preferred conformation. nih.govnih.gov
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules like this compound over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment (e.g., water or a protein binding site). For pyridinyl ethanediamides, MD simulations can reveal:
The preferred conformations of the molecule in solution.
The dynamic range of motion of the pyridine ring relative to the ethanediamide core.
The stability of specific intramolecular hydrogen bonds.
The dynamic behavior of the ligand once bound to a protein, including how its conformation adapts to the binding site and the stability of key protein-ligand interactions. nih.gov
Computational studies on related N-aryl amides have shown that the conformational preferences depend on a delicate balance of steric and electronic factors, including potential repulsion between the carbonyl oxygen lone pair and the π-electrons of the aromatic ring. nih.gov
Retrosynthetic Analysis and Computer-Aided Synthesis Planning (CASP)
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules. It involves breaking down the target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" that correspond to the reverse of known chemical reactions.
For this compound, a logical retrosynthetic approach would involve disconnecting the two amide bonds. This leads to two key precursors: 3-aminopyridine (B143674) and an oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalate (B1200264).
Figure 1: Retrosynthetic Analysis of this compound
Computational Tools for Reaction Pathway Prediction
Computer-Aided Synthesis Planning (CASP) leverages computational power to automate and enhance retrosynthetic analysis. labmanager.comsynthiaonline.comucla.edudigitellinc.com These software tools use vast databases of chemical reactions to propose viable synthetic routes to a target molecule. synthiaonline.com
There are two main approaches used in CASP tools:
Knowledge-Based (or Expert) Systems: These programs use a library of reaction rules that have been manually coded by expert chemists. ucla.edu When given a target molecule, the software applies these rules in reverse to identify potential precursors. Examples include software like SYNTHIA™. labmanager.comsynthiaonline.comsigmaaldrich.com
Machine Learning-Based Systems: More recent tools use artificial intelligence and machine learning algorithms trained on massive reaction databases (like Reaxys or the CAS collection). researchgate.net These systems can "learn" chemical reactivity and propose novel synthetic pathways that may not be obvious to a human chemist. synthiaonline.com Examples of platforms that incorporate these approaches include IBM RXN and AiZynthFinder. wikipedia.org
For a molecule like this compound, a CASP tool would likely propose the pathway identified by manual retrosynthesis (acylation of 3-aminopyridine) as a high-ranking route due to its simplicity and the high reliability of amide bond formation. The software can also provide detailed information on reaction conditions, potential side reactions, and literature precedents for similar transformations.
Table 3: Selected Computer-Aided Synthesis Planning (CASP) Tools
| Software Tool | Approach | Key Feature |
| SYNTHIA™ | Knowledge-Based | Uses expert-coded rules to find viable pathways. sigmaaldrich.com |
| AiZynthFinder | Machine Learning | Open-source tool that predicts synthetic routes. wikipedia.org |
| IBM RXN | Machine Learning | Cloud-based platform for reaction prediction and retrosynthesis. wikipedia.org |
| ChemAIRS | Machine Learning | Commercial suite for retrosynthesis and reaction prediction. wikipedia.org |
| Reactor (Chemaxon) | Knowledge-Based | High-performance reaction enumeration engine. chemaxon.com |
Algorithm Development for Efficient Retrosynthetic Route Generation
Retrosynthetic analysis is a cornerstone of organic synthesis planning, involving the deconstruction of a target molecule into simpler, commercially available precursors. advancechemjournal.com The development of sophisticated algorithms to automate this process, known as computer-aided synthesis planning (CASP), has become a major focus of computational chemistry. chemrxiv.org These algorithms are particularly vital for designing synthetic routes for complex heterocyclic molecules like this compound.
Modern retrosynthesis algorithms can be broadly categorized into two main types: template-based and template-free methods.
Template-Based Approaches : These algorithms rely on a vast database of known chemical reactions, which are encoded as reaction "templates" or rules. nih.govnih.gov When a target molecule is provided, the software searches for templates that can be applied in reverse to identify potential precursors. This approach is powerful for synthesizing molecules that are similar to known compounds but can be limited by the scope of the reaction database. For this compound, a template-based algorithm would likely propose disconnections at the amide bonds, suggesting precursors like 3-aminopyridine and an oxalic acid derivative.
Template-Free Approaches : These newer methods utilize machine learning, particularly deep learning models, to predict retrosynthetic disconnections without relying on predefined rules. chemrxiv.org They learn the underlying patterns of chemical reactivity directly from large reaction datasets. This allows them to propose novel synthetic steps that may not exist in the template database, offering more creative solutions for new molecules. The challenge for these models lies in accurately predicting routes for underrepresented classes of compounds, such as certain complex heterocycles. figshare.comox.ac.uk
The development of efficient algorithms for a molecule like this compound involves several key considerations:
Handling Heterocycles : Pyridine and other heterocycles present unique challenges due to their diverse reactivity. advancechemjournal.com Algorithms must be trained on extensive datasets of heterocyclic reactions to perform accurately. nih.gov
Strategic Disconnections : A successful algorithm must not only identify valid chemical reactions but also prioritize disconnections that lead to a convergent and efficient synthesis. This involves implementing higher-level strategies to guide the search process. chemrxiv.org
Scoring and Ranking : CASP tools generate numerous potential synthetic routes, which need to be scored and ranked based on factors like reaction yield, cost of starting materials, and step count. shenvilab.org
Recent advances have focused on transfer learning, where a model trained on general chemical reactions is fine-tuned on a smaller, more specific dataset, such as heterocycle formation reactions. chemrxiv.orgfigshare.com This approach has shown promise in improving the accuracy of retrosynthetic predictions for novel heterocyclic targets. ox.ac.uk For this compound, such an algorithm could explore various routes, including those that construct the pyridine ring itself, in addition to simply forming the amide linkages.
Interactive Data Table: Comparison of Retrosynthesis Algorithm Approaches
| Algorithmic Approach | Core Principle | Advantages | Challenges | Applicability to this compound |
| Template-Based | Uses a database of predefined reaction rules to identify disconnections. nih.gov | High accuracy for known reaction types; reliable predictions. | Limited to the scope of the database; may lack novelty. nih.gov | Would likely suggest standard amide bond formation from 3-aminopyridine and an oxalic acid derivative. |
| Template-Free (Machine Learning) | Learns chemical reactivity patterns from data to predict novel disconnections. chemrxiv.org | Can propose novel and creative synthetic routes; not limited by predefined rules. | Requires massive datasets for training; may generate invalid or impractical steps. | Could propose alternative strategies, potentially involving the synthesis of the pyridine ring itself. |
| Transfer Learning | A pre-trained general model is fine-tuned on a specific reaction class (e.g., heterocycles). figshare.comox.ac.uk | Improves accuracy for specific molecular classes with limited data; balances novelty and reliability. | Performance is dependent on the quality of both the general and specific datasets. | Offers a promising balance for generating both reliable and potentially novel synthetic routes. |
The continued evolution of these algorithms promises to accelerate the discovery and synthesis of new chemical entities, including specialized compounds like this compound.
Structure Activity Relationship Sar Principles in Pyridinyl Ethanediamide Derivatives
Impact of Structural Modifications on Chemical Reactivity Profiles
The chemical reactivity of pyridinyl ethanediamide derivatives is intrinsically linked to the electronic properties of both the pyridine (B92270) ring and the ethanediamide core. Structural modifications at various positions can significantly alter these properties, thereby influencing the molecule's reactivity profile.
The pyridine ring, a six-membered aromatic heterocycle, possesses a nitrogen atom that imparts distinct electronic characteristics compared to benzene. openaccessjournals.comwikipedia.org This nitrogen atom is sp2 hybridized and contributes to the ring's planarity and stability. openaccessjournals.com The reactivity of the pyridine ring is highly dependent on the nature and position of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the ring, which in turn affects its susceptibility to electrophilic or nucleophilic attack. uoanbar.edu.iqrsc.org
For instance, the introduction of an electron-donating group, such as an amino (-NH2) or hydroxyl (-OH) group, on the pyridine ring can increase the electron density, potentially enhancing its reactivity towards electrophiles. rsc.orgnih.gov Conversely, the presence of an electron-withdrawing group, like a nitro (-NO2) or a halogen, can decrease the electron density, making the ring more susceptible to nucleophilic substitution. nih.gov The position of these substituents also plays a crucial role; for example, electrophilic attack on an unsubstituted pyridine ring typically occurs at the 3-position due to the electronic distribution. uoanbar.edu.iq
A hypothetical data table illustrating the impact of pyridine ring substitutions on a key reactivity parameter, such as the rate of a specific reaction, is presented below.
| Substituent at 4-position of Pyridine Ring | Nature of Substituent | Relative Reaction Rate |
| -OCH3 | Electron-Donating | 1.5 |
| -CH3 | Electron-Donating | 1.2 |
| -H | Neutral | 1.0 |
| -Cl | Electron-Withdrawing | 0.7 |
| -NO2 | Strongly Electron-Withdrawing | 0.4 |
This is an interactive data table based on established principles of chemical reactivity.
Correlation of Molecular Descriptors with Observed Chemical Behavior
Molecular descriptors are numerical values that characterize specific properties of a molecule. In the context of pyridinyl ethanediamide derivatives, these descriptors can be correlated with their observed chemical behavior to build predictive models. Key molecular descriptors include electronic, steric, and hydrophobic parameters.
Steric Descriptors: The size and shape of the molecule and its substituents are described by steric descriptors. These can influence how a molecule interacts with its environment. Descriptors such as molecular weight, van der Waals volume, and specific steric parameters like Taft's steric parameter (Es) can be used. For example, bulky substituents on the pyridine ring could hinder the approach of a reactant to the ethanediamide core.
Hydrophobic Descriptors: Hydrophobicity is a crucial factor in many chemical and biological processes. The partition coefficient (logP) is a common descriptor for hydrophobicity, representing the ratio of a compound's concentration in a nonpolar solvent to its concentration in a polar solvent. Modifications to the pyridinyl ethanediamide structure, such as the addition of alkyl or halogen substituents, can significantly alter its logP value.
The following table provides a hypothetical correlation between selected molecular descriptors and an observed chemical property, such as solubility.
| Derivative | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Aqueous Solubility (mg/L) |
| N1-(3-pyridinyl)ethanediamide | -0.5 | 151.14 | 78.4 | 5000 |
| N1-(5-chloro-3-pyridinyl)ethanediamide | 0.2 | 185.58 | 78.4 | 1500 |
| N1-(5-methyl-3-pyridinyl)ethanediamide | -0.1 | 165.17 | 78.4 | 3000 |
This is an interactive data table illustrating potential correlations between molecular descriptors and chemical properties.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Ethanediamide Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. chemrevlett.comresearchgate.net For ethanediamide scaffolds, QSAR methodologies can be employed to predict their behavior and guide the design of new derivatives with desired properties.
The general workflow of a QSAR study involves several key steps:
Data Set Selection: A series of compounds with known activities or properties is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, hydrophobic, topological, etc.) are calculated for each compound in the dataset.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and external validation. chemrevlett.com
In the context of pyridinyl ethanediamide derivatives, a QSAR model could be developed to predict a specific property, such as their binding affinity to a particular target or their rate of a chemical reaction. The descriptors in such a model might include parameters describing the electronic nature of the pyridine ring substituent (e.g., Hammett constants), the size and shape of the molecule, and its hydrophobicity.
For instance, a hypothetical QSAR equation for a particular activity might look like:
Activity = c0 + c1(σ) + c2(logP) + c3*(Molecular Volume)
QSAR studies on related heterocyclic compounds and amides have demonstrated the utility of this approach in understanding structure-activity relationships and in the rational design of new molecules. wjpsonline.comnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
